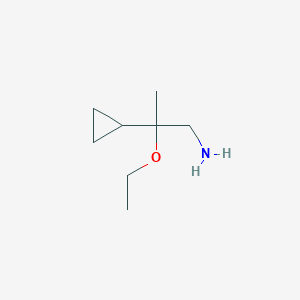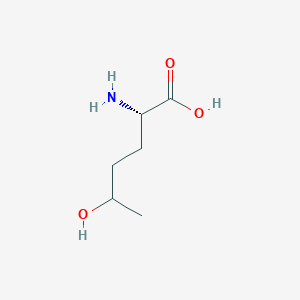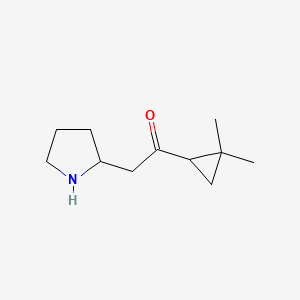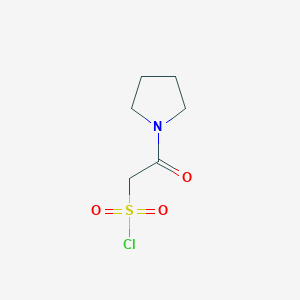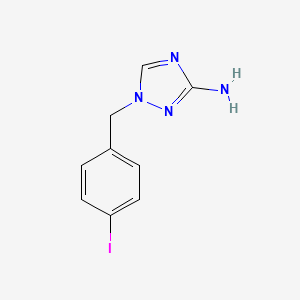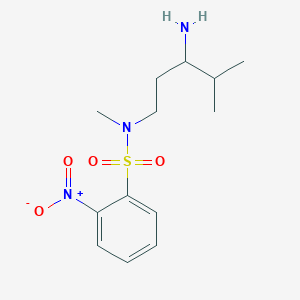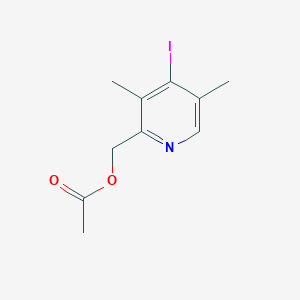
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is characterized by the presence of an iodine atom, two methyl groups, and an acetate group attached to a pyridine ring
准备方法
The synthesis of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3,5-dimethylpyridine as the primary starting material.
Acetylation Reaction: The pyridine derivative undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.
化学反应分析
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
科学研究应用
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that could lead to the development of new medications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
(4-Iodo-3,5-dimethylpyridin-2-yl)methyl acetate can be compared with other similar compounds, such as:
(4-Bromo-3,5-dimethylpyridin-2-yl)methyl acetate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activities.
(4-Chloro-3,5-dimethylpyridin-2-yl)methyl acetate: Contains a chlorine atom instead of iodine. It may have distinct chemical and physical properties.
(4-Fluoro-3,5-dimethylpyridin-2-yl)methyl acetate: Features a fluorine atom in place of iodine.
属性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC 名称 |
(4-iodo-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H12INO2/c1-6-4-12-9(5-14-8(3)13)7(2)10(6)11/h4H,5H2,1-3H3 |
InChI 键 |
HNYOPULYGWFQPY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1I)C)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


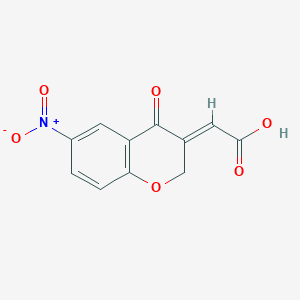

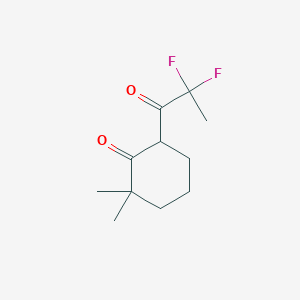
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![6-[(Pent-1-yn-3-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13076371.png)
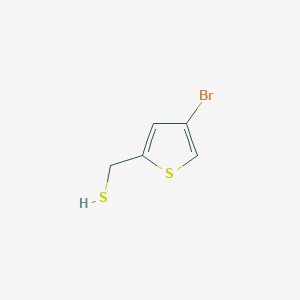
![4-methyl-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076380.png)
